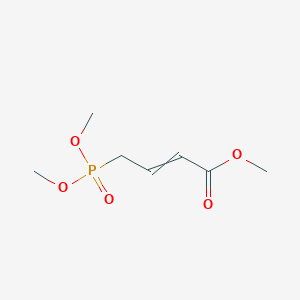
2-Butenoic acid, 4-(dimethoxyphosphinyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (E)-4-dimethoxyphosphorylbut-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a dimethoxyphosphoryl group attached to a but-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (E)-4-dimethoxyphosphorylbut-2-enoate can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of methyl acrylate with dimethyl phosphite in the presence of a base such as sodium hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran at a temperature range of 0-25°C. The resulting product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of methyl (E)-4-dimethoxyphosphorylbut-2-enoate may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve the use of catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-4-dimethoxyphosphorylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dimethoxyphosphoryl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohols.
Substitution: Various substituted phosphonate esters.
Scientific Research Applications
Methyl (E)-4-dimethoxyphosphorylbut-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving phosphonate esters.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (E)-4-dimethoxyphosphorylbut-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The dimethoxyphosphoryl group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
Methyl (E)-4-dimethoxyphosphorylbut-2-enoate: Unique due to its specific ester and phosphonate functional groups.
Methyl (E)-4-dimethoxyphosphorylbut-2-enoate analogs: Compounds with similar structures but different substituents on the phosphonate or ester groups.
Uniqueness
Methyl (E)-4-dimethoxyphosphorylbut-2-enoate is unique due to its combination of ester and phosphonate functional groups, which confer specific reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
76566-95-5 |
|---|---|
Molecular Formula |
C7H13O5P |
Molecular Weight |
208.15 g/mol |
IUPAC Name |
methyl 4-dimethoxyphosphorylbut-2-enoate |
InChI |
InChI=1S/C7H13O5P/c1-10-7(8)5-4-6-13(9,11-2)12-3/h4-5H,6H2,1-3H3 |
InChI Key |
PESRINKNQQZURC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CCP(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


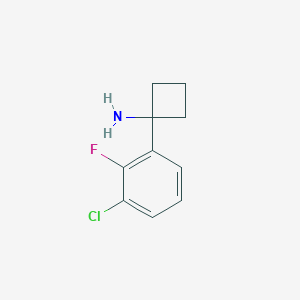
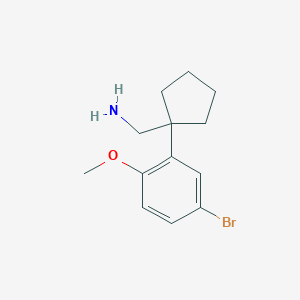
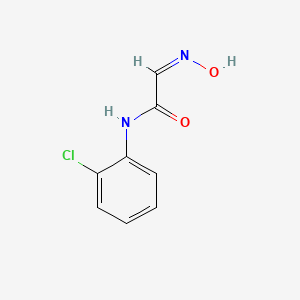
![N'-[1-(4-methoxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B11726705.png)
![3-[(4-Acetamidophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B11726709.png)
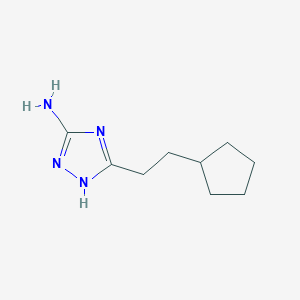
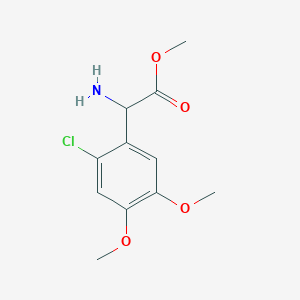
![Methyl 4-[2-cyano-2-(2,2-dimethylpropanoyl)eth-1-EN-1-YL]benzoate](/img/structure/B11726724.png)
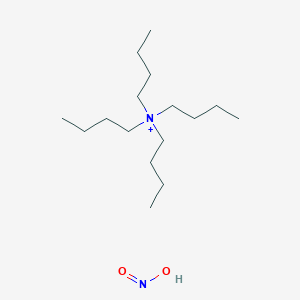
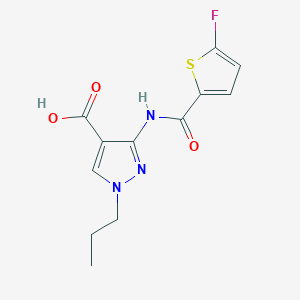
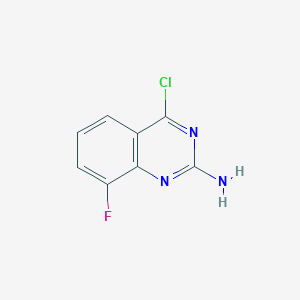
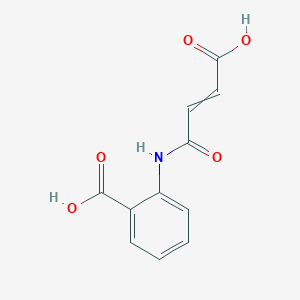
![(E)-N-[1-(Benzenesulfonyl)propan-2-ylidene]hydroxylamine](/img/structure/B11726770.png)
![1H,5H-Benzo[ij]quinolizin-5-one,2,3,6,7-tetrahydro-1-hydroxy-1-methyl-](/img/structure/B11726772.png)
